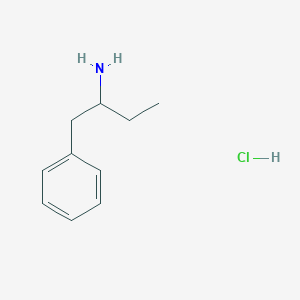

1-Phenyl-2-butanamine hydrochloride

Descripción general

Descripción

2-Amino-1-fenilbutano (hidrocloruro) es un compuesto químico caracterizado por una estructura de alfa-etil-bencenoetanamina. Es un derivado de la anfetamina, que presenta un grupo etilo en la posición alfa. Este compuesto ha surgido como una posible droga recreativa y se utiliza principalmente en aplicaciones forenses e investigativas .

Métodos De Preparación

La síntesis de 2-Amino-1-fenilbutano (hidrocloruro) normalmente implica la reacción de fenilacetona con amoníaco y un agente reductor como el hidruro de litio y aluminio. Las condiciones de reacción incluyen mantener una temperatura y un pH controlados para asegurar que se obtenga el producto deseado. Los métodos de producción industrial pueden involucrar rutas sintéticas similares, pero a mayor escala, con pasos de purificación adicionales para lograr niveles de alta pureza .

Análisis De Reacciones Químicas

2-Amino-1-fenilbutano (hidrocloruro) experimenta diversas reacciones químicas, entre las que se incluyen:

Oxidación: Este compuesto se puede oxidar para formar las cetonas o ácidos carboxílicos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de aminas.

Sustitución: Puede sufrir reacciones de sustitución en las que el grupo amino es reemplazado por otros grupos funcionales.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y diversos agentes halogenantes para las reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .

Aplicaciones Científicas De Investigación

2-Amino-1-fenilbutano (hidrocloruro) tiene varias aplicaciones de investigación científica:

Química: Se utiliza como estándar de referencia en química analítica para espectrometría de masas y otras técnicas analíticas.

Biología: Los estudios de investigación utilizan este compuesto para comprender sus efectos sobre los sistemas biológicos, en particular su interacción con los transportadores de neurotransmisores.

Medicina: Se estudia por sus posibles efectos terapéuticos y su papel como estimulante.

Mecanismo De Acción

El mecanismo de acción del 2-Amino-1-fenilbutano (hidrocloruro) implica su interacción con los transportadores de neurotransmisores, en particular los transportadores de noradrenalina y dopamina. Se une a estos transportadores, inhibiendo la recaptación de neurotransmisores y provocando un aumento de los niveles de noradrenalina y dopamina en la hendidura sináptica. Esto da como resultado una mayor neurotransmisión y efectos estimulantes .

Comparación Con Compuestos Similares

2-Amino-1-fenilbutano (hidrocloruro) es similar a otros derivados de la anfetamina, como:

D-anfetamina: Conocida por sus fuertes propiedades estimulantes y su uso en el tratamiento del trastorno por déficit de atención e hiperactividad (TDAH).

Metanfetamina: Un potente estimulante del sistema nervioso central con alto potencial de abuso.

Fenetilamina: Un compuesto natural con efectos estimulantes.

Actividad Biológica

1-Phenyl-2-butanamine hydrochloride, also known as (2S)-4-phenylbutan-2-amine hydrochloride, is a chiral amine compound with significant implications in medicinal chemistry and neuroscience. Its biological activity primarily involves interactions with neurotransmitter systems, particularly those related to dopamine and norepinephrine. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features an alpha-ethyl-benzeneethanamine structure. The presence of the hydrochloride form enhances its solubility and stability, making it suitable for various applications in research and industry.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter transporters:

- Dopamine Transporters (DAT) : The compound inhibits the reuptake of dopamine, leading to increased levels of this neurotransmitter in the synaptic cleft. This mechanism is similar to that of traditional stimulants like amphetamines.

- Norepinephrine Transporters (NET) : It also inhibits norepinephrine reuptake, contributing to its stimulant effects .

The resultant increase in dopamine and norepinephrine levels can lead to enhanced mood and alertness, which is why this compound is being investigated for potential therapeutic applications in mood disorders and attention-deficit hyperactivity disorder (ADHD).

Biological Activity

The biological activities associated with this compound include:

- Stimulant Effects : Research indicates that this compound exhibits stimulant properties, producing effects such as increased heart rate and blood pressure, albeit less potent than traditional stimulants like epinephrine.

- Psychoactive Properties : Its psychoactive effects are similar to those of amphetamines, which have been linked to recreational use. Studies have shown that it can produce significant vasopressor effects.

Case Studies and Experimental Evidence

- Neurotransmitter Interaction Studies : In vitro studies have demonstrated that this compound can significantly inhibit the reuptake of both dopamine and norepinephrine. This was evidenced by increased synaptic concentrations of these neurotransmitters in experimental models .

- Comparative Studies : Comparative analyses involving other structurally similar compounds revealed that while this compound shares some stimulant properties with amphetamines, it has distinct pharmacological profiles that warrant further investigation into its therapeutic potential .

- Toxicological Assessments : Toxicity studies indicated that while there are stimulant effects, the risk profile may differ from traditional stimulants. Long-term studies are needed to evaluate chronic exposure risks .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

1-phenylbutan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-2-10(11)8-9-6-4-3-5-7-9;/h3-7,10H,2,8,11H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHTQCQVKUHGGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508458 | |

| Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20735-15-3 | |

| Record name | 1-Phenylbutan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 20735-15-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.